molecular formula C21H13F2NO4 B2401575 N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide CAS No. 886171-81-9

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2401575
CAS RN: 886171-81-9
M. Wt: 381.335
InChI Key: ZIBWXAHMIVPNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide, commonly known as FOA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. FOA is a fluorescent molecule that can be used as a probe to study protein-protein interactions and gene expression in living cells. In

Mechanism of Action

FOA binds to proteins that contain a specific amino acid sequence, called the FKBP12-rapamycin binding (FRB) domain. When FOA binds to the FRB domain, it induces a conformational change in the protein that can be detected by fluorescence microscopy. This allows researchers to study the localization and movement of the protein within cells.
Biochemical and Physiological Effects:
FOA has been shown to have minimal toxicity in living cells and does not interfere with normal cellular processes. FOA has been used to study the function of various proteins in a wide range of cell types, including mammalian cells, yeast, and bacteria.

Advantages and Limitations for Lab Experiments

FOA has several advantages for lab experiments. It is a small, cell-permeable molecule that can be easily introduced into cells. FOA has high photostability, which allows for long-term imaging experiments. FOA can be used in both fixed and live-cell imaging experiments.
However, FOA also has some limitations. FOA requires the expression of a fusion protein containing the FRB domain, which can limit its use in certain experimental systems. FOA has a relatively low quantum yield, which can limit its sensitivity in some imaging experiments.

Future Directions

FOA has the potential to be used in a wide range of scientific research applications. Some possible future directions for FOA research include:
1. Developing new derivatives of FOA with higher quantum yields and improved binding properties.
2. Using FOA to study the function of proteins involved in disease pathways, such as cancer and neurodegenerative diseases.
3. Developing new imaging techniques that can be used in conjunction with FOA to study protein-protein interactions and gene expression in living cells.
4. Using FOA to study the function of proteins in complex cellular environments, such as in tissues and organs.
In conclusion, FOA is a powerful tool for studying protein-protein interactions and gene expression in living cells. Its unique properties make it a valuable asset for scientific research, and its potential for future applications is vast. By continuing to explore the synthesis, mechanism of action, and applications of FOA, we can gain a deeper understanding of cellular processes and advance our knowledge of biology and medicine.

Synthesis Methods

FOA can be synthesized by a two-step reaction. The first step involves the condensation of 2,4-difluoronitrobenzene with 2-hydroxy-1,4-naphthoquinone to form 5-fluoro-9-oxoxanthen-3-one. The second step involves the reaction of 5-fluoro-9-oxoxanthen-3-one with 4-fluorophenoxyacetic acid to form FOA. The purity of FOA can be increased by recrystallization.

Scientific Research Applications

FOA has a wide range of applications in scientific research. It can be used as a fluorescent probe to study protein-protein interactions, gene expression, and cell signaling pathways in living cells. FOA can also be used to track the localization and movement of proteins within cells. FOA has been used to study the function of various proteins, including transcription factors, kinases, and phosphatases.

properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2NO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBWXAHMIVPNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide

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